5-bromo-N-[(1-phenylpyrrolidin-2-yl)methyl]furan-2-carboxamide

Lipophilicity Drug Design ADME Prediction

Select this 5-bromo congener for its unique trio of technical advantages: (1) an aryl bromide handle enabling Pd-catalyzed diversification to 5-arylated libraries in 43–83% yields; (2) a heavy atom (Br) for experimental X-ray crystallographic phasing; and (3) a one-unit higher XLogP3 (4 vs. 3) that confers ~10-fold greater predicted membrane permeability. The des-bromo analog lacks all three features. Source with >90% purity verified by LCMS/¹H NMR for reliable HTS and medicinal chemistry workflows.

Molecular Formula C16H17BrN2O2
Molecular Weight 349.228
CAS No. 1797024-15-7
Cat. No. B2388030
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-N-[(1-phenylpyrrolidin-2-yl)methyl]furan-2-carboxamide
CAS1797024-15-7
Molecular FormulaC16H17BrN2O2
Molecular Weight349.228
Structural Identifiers
SMILESC1CC(N(C1)C2=CC=CC=C2)CNC(=O)C3=CC=C(O3)Br
InChIInChI=1S/C16H17BrN2O2/c17-15-9-8-14(21-15)16(20)18-11-13-7-4-10-19(13)12-5-2-1-3-6-12/h1-3,5-6,8-9,13H,4,7,10-11H2,(H,18,20)
InChIKeyZEKQRGDDZCOKKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 4 mg / 5 mg / 10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Bromo-N-[(1-phenylpyrrolidin-2-yl)methyl]furan-2-carboxamide (CAS 1797024-15-7): Procurement-Relevant Structural & Physicochemical Baseline


5-Bromo-N-[(1-phenylpyrrolidin-2-yl)methyl]furan-2-carboxamide (CAS 1797024-15-7; molecular formula C₁₆H₁₇BrN₂O₂; molecular weight 349.22 g/mol) is a brominated furan-2-carboxamide derivative incorporating a 1-phenylpyrrolidin-2-ylmethylamine moiety . The compound belongs to the broader class of furan carboxamides, a scaffold recognized for diverse pharmacological activities . Its computed XLogP3 of 4, one hydrogen bond donor, three hydrogen bond acceptors, and four rotatable bonds define a physicochemical profile distinct from its non-brominated congener . The compound is currently supplied as a screening compound by Life Chemicals (Cat. No. F6443-7868) with a minimum purity specification of >90% as confirmed by LCMS and/or 400 MHz ¹H NMR .

Why 5-Bromo-N-[(1-phenylpyrrolidin-2-yl)methyl]furan-2-carboxamide Cannot Be Replaced by Close Analogs: Key Differentiation Rationale


Substituting 5-bromo-N-[(1-phenylpyrrolidin-2-yl)methyl]furan-2-carboxamide with its closest commercially available analog—the des-bromo derivative N-[(1-phenylpyrrolidin-2-yl)methyl]furan-2-carboxamide (CAS 1797319-41-5)—introduces changes across at least four measurable dimensions that compromise experimental reproducibility and synthetic utility. The 5-bromo substituent increases computed lipophilicity by one full XLogP3 unit (4 vs. 3) , adds 78.89 g/mol to the molecular mass, provides a heavy-atom (Br) anomalous scattering site essential for X-ray crystallographic phasing , and furnishes a chemically competent aryl bromide handle for palladium-catalyzed cross-coupling reactions . These differences mean that data generated with the des-bromo analog—whether in biochemical assays, cellular permeability studies, or synthetic elaboration workflows—cannot be assumed to transfer to the brominated compound without independent validation. The quantitative evidence below establishes precisely where the 5-bromo derivative diverges from its closest comparators.

Quantitative Differentiation Evidence for 5-Bromo-N-[(1-phenylpyrrolidin-2-yl)methyl]furan-2-carboxamide vs. Closest Analogs


Computed Lipophilicity (XLogP3): 5-Bromo Derivative Is One Log Unit More Lipophilic Than the Des-Bromo Analog

The computed XLogP3 value for 5-bromo-N-[(1-phenylpyrrolidin-2-yl)methyl]furan-2-carboxamide is 4, compared to a value of 3 for the des-bromo analog N-[(1-phenylpyrrolidin-2-yl)methyl]furan-2-carboxamide (CAS 1797319-41-5) . This one-unit increase in predicted logP corresponds to an approximately 10-fold higher theoretical partition coefficient, indicating significantly greater membrane permeability potential for the brominated compound.

Lipophilicity Drug Design ADME Prediction

Molecular Weight Increase of 78.89 g/mol Relative to Des-Bromo Analog Affects Pharmacokinetic Predictions

The molecular weight of the target compound is 349.22 g/mol, compared to 270.33 g/mol for the des-bromo analog . This 78.89 g/mol increase (29.2% higher mass) places the brominated compound at the upper boundary of typical lead-like chemical space (MW < 350 Da), while the des-bromo analog sits comfortably within it.

Molecular Weight Drug-likeness Pharmacokinetics

Synthetic Diversification Handle: Aryl Bromide Enables Suzuki-Miyaura Cross-Coupling Inaccessible to the Des-Bromo Analog

The 5-bromo substituent on the furan ring constitutes a competent electrophilic partner for palladium-catalyzed Suzuki-Miyaura cross-coupling with aryl/heteroaryl boronic acids. This reactivity has been demonstrated on structurally related 5-bromofuran-2-carboxamide systems, where Suzuki-Miyaura coupling with triphenylphosphine palladium catalyst and K₃PO₄ base in toluene yielded functionalized furan-2-carboxamide analogues in 43–83% isolated yield . The des-bromo analog (CAS 1797319-41-5) lacks this reactive handle and therefore cannot participate in such diversification reactions.

Synthetic Chemistry Cross-Coupling Library Synthesis

Anomalous Scattering for X-ray Crystallography: Bromine Provides Phasing Power Absent in the Des-Bromo Analog

The bromine atom (atomic number 35) in the target compound provides a significant anomalous scattering signal (f'' ~ 1.28 e⁻ at Cu Kα wavelength) suitable for experimental phasing by single-wavelength anomalous dispersion (SAD) or multi-wavelength anomalous dispersion (MAD) methods . The des-bromo analog, containing only C, H, N, and O (atomic numbers 1–8), has negligible anomalous scattering and requires derivatization or selenium incorporation for experimental phasing.

Structural Biology X-ray Crystallography Phasing

Vendor-Supplied Purity Specification Exceeds 90% with LCMS and NMR Confirmation, Establishing a Defined Quality Benchmark

The compound is available from Life Chemicals (Cat. No. F6443-7868) with a documented purity of >90% as confirmed by LCMS and/or 400 MHz ¹H NMR analysis . This purity specification provides a defined quality benchmark for procurement decisions. In contrast, purity specifications for the des-bromo analog (CAS 1797319-41-5) from comparable vendors are not uniformly documented or guaranteed.

Quality Control Procurement Compound Purity

Optimal Research and Industrial Application Scenarios for 5-Bromo-N-[(1-phenylpyrrolidin-2-yl)methyl]furan-2-carboxamide Based on Differentiation Evidence


Medicinal Chemistry SAR Expansion via Late-Stage Suzuki-Miyaura Diversification

The aryl bromide at the furan 5-position makes this compound an ideal core scaffold for generating focused libraries of 5-arylated analogues through palladium-catalyzed cross-coupling. As demonstrated on related 5-bromofuran-2-carboxamide systems, coupling with aryl boronic acids proceeds in 43–83% isolated yields under standard Suzuki-Miyaura conditions (Pd(PPh₃)₄, K₃PO₄, toluene) . The des-bromo analog cannot serve this purpose, as it lacks the requisite C–Br bond. Procurement of the brominated compound thus enables a diversification strategy that the des-bromo analog structurally precludes.

Protein-Ligand Co-Crystal Structure Determination Using Bromine SAD/MAD Phasing

The bromine atom (Z=35) provides a sufficient anomalous scattering signal (f'' ≈ 1.28 e⁻ at Cu Kα) for experimental phasing of protein-ligand co-crystal structures . This dual-use capability—where the compound serves simultaneously as the ligand under investigation and as the phasing vehicle—eliminates the need for additional heavy-atom soaking or selenomethionine incorporation. The des-bromo analog, containing only light atoms (C, H, N, O), offers no comparable phasing utility.

ADME and Membrane Permeability Profiling with Enhanced Lipophilicity

With a computed XLogP3 of 4—one full log unit higher than the des-bromo analog (XLogP3 = 3) —the brominated compound is predicted to exhibit approximately 10-fold higher octanol-water partitioning. This property makes it the more appropriate choice for studies requiring enhanced passive membrane permeability, such as blood-brain barrier penetration assays or cellular uptake experiments. The 78.89 g/mol molecular weight increase relative to the des-bromo analog further distinguishes its predicted pharmacokinetic profile .

Quality-Controlled Screening Library Procurement for High-Throughput Screening

For organizations building or replenishing high-throughput screening (HTS) libraries, this compound is available from Life Chemicals with >90% purity confirmed by LCMS and/or 400 MHz ¹H NMR . The documented quality specification provides procurement transparency that is essential for minimizing false-positive or false-negative hit rates in biochemical and cell-based screens. The compound's structural features—a brominated furan carboxamide with a phenylpyrrolidine substituent—place it within a chemical space relevant to central nervous system and anti-infective target classes .

Quote Request

Request a Quote for 5-bromo-N-[(1-phenylpyrrolidin-2-yl)methyl]furan-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.